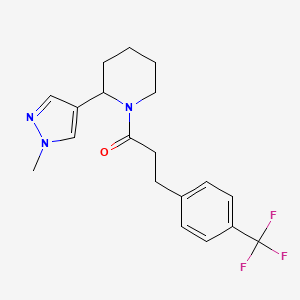
1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" is a complex organic molecule that likely contains several functional groups, including a pyrazole ring, a piperidine ring, and a trifluoromethylphenyl group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share some structural similarities, such as the presence of a pyrazole ring and piperidine moiety. These structural features are common in various synthetic organic compounds and can contribute to a wide range of chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include the formation of pyrazole rings and the attachment of various substituents. For instance, the synthesis of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine involves the formation of a dihydropyridine ring with a pyrazole substituent . Another related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, was synthesized through a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate piperidine and trifluoromethylphenyl groups at the relevant steps.
Molecular Structure Analysis
The molecular structure of compounds containing pyrazole and piperidine rings can be quite complex. The crystal structure of a related compound shows an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . This suggests that in the compound of interest, similar steric interactions may influence the overall molecular conformation. The spatial arrangement of these groups can significantly affect the molecule's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the pyrazole and piperidine rings. For example, the pyrazole ring is known for its nucleophilic character and can participate in various chemical reactions, such as cycloadditions or substitutions . The piperidine ring, being a secondary amine, could also be involved in reactions typical for amines, such as alkylation or acylation. The trifluoromethyl group could affect the electronic properties of the phenyl ring, potentially activating or deactivating it towards electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents . The pyrazole and piperidine rings could contribute to the compound's boiling point, melting point, and stability. The electronic properties of the molecule, such as its dipole moment and polarizability, would be affected by the arrangement of the rings and the electron-withdrawing or donating effects of the substituents.
科学的研究の応用
Medicinal Chemistry Applications
Compounds structurally related to the specified chemical have been explored for their potential in medicinal chemistry, particularly as inhibitors and antagonists for various receptors. For instance, pyrazole derivatives have been studied for their inhibitory activity against glycine transporter 1 (GlyT1), which plays a significant role in central nervous system disorders (Yamamoto et al., 2016). Similarly, research into pyrazole and piperidine derivatives has revealed their potential as cannabinoid receptor antagonists, offering insights into the development of compounds that could modulate cannabinoid receptor activity (Lan et al., 1999).
Molecular Interaction Studies
Investigations into the molecular interactions of antagonist compounds with specific receptors, such as the CB1 cannabinoid receptor, provide valuable information on the binding mechanisms and the structural requirements for receptor affinity and activity. These studies contribute to the rational design of receptor-specific drugs, highlighting the importance of specific substituents and molecular conformations in drug-receptor interactions (Shim et al., 2002).
Synthesis of Novel Organic Compounds
Research into the synthesis of novel organic compounds, including those incorporating pyrazole, piperidine, and related moieties, expands the repertoire of molecules available for pharmacological testing and potential therapeutic applications. This includes the development of methods for the synthesis of complex molecules that may exhibit unique biological activities or serve as intermediates in the synthesis of more complex structures (Bakhouch et al., 2015).
特性
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c1-24-13-15(12-23-24)17-4-2-3-11-25(17)18(26)10-7-14-5-8-16(9-6-14)19(20,21)22/h5-6,8-9,12-13,17H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWLMFMBVRPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)
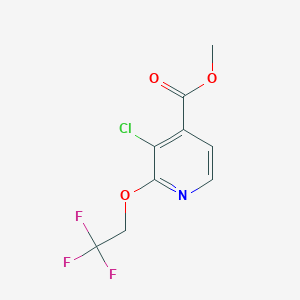
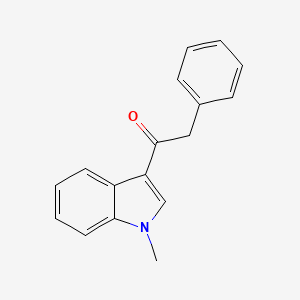
![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)
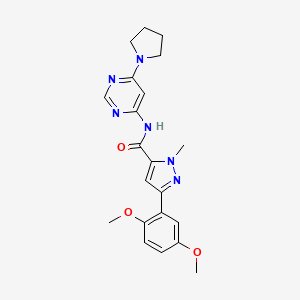
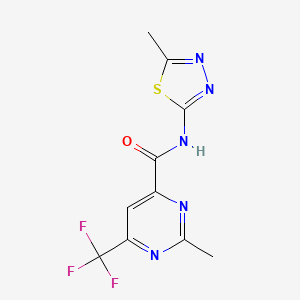
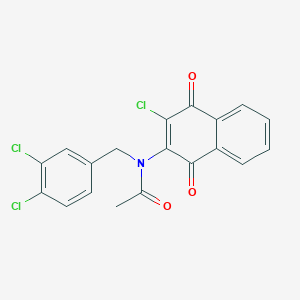
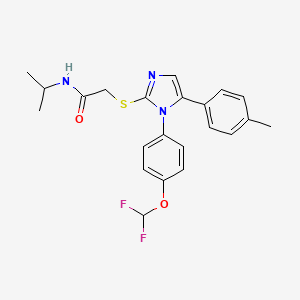
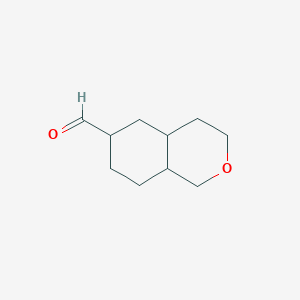
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2518293.png)
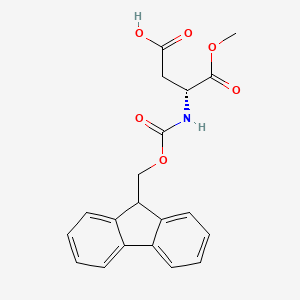
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)